Bletilloside A

Anti-inflammatory RAW 264.7 Nitric oxide

Authentication of Bletillae Rhizoma using non-validated markers introduces uncontrolled variability. Bletilloside A is a validated Q-marker (UPLC-DAD) distinguishing authentic B. striata from substitutes. • One of six validated Q-markers; serum-absorbed component with haemostatic/anti-inflammatory activity • ≥98% HPLC; suitable for HPLC/UPLC/LC-MS method development and batch consistency verification • Supports PI3K/AKT, MAPK, and Ras pathway mechanistic studies in gastric ulcer models

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
Cat. No. B11938788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBletilloside A
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C29H36O15/c1-39-18-10-14(4-8-17(18)42-29-27(38)25(36)23(34)20(12-31)44-29)5-9-21(32)40-13-15-2-6-16(7-3-15)41-28-26(37)24(35)22(33)19(11-30)43-28/h2-10,19-20,22-31,33-38H,11-13H2,1H3/b9-5+/t19-,20-,22-,23-,24+,25+,26-,27-,28-,29-/m1/s1
InChIKeyOHEHXCOAADLDFL-JMTVWKGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bletilloside A: Product Specifications & Structure


Bletilloside A (CAS: 2292159-89-6, molecular formula: C29H36O15, MW: 624.59) is a novel glucoside isolated from the tubers of Bletilla striata [1]. It belongs to the class of phenylpropanoid glycosides and was first structurally characterized in 2018 [1]. Bletilloside A is also referred to by its synonym 3-Methoxyshancigusin I and is commercially available with purity levels of ≥98% (HPLC) for research applications [1].

Plant-derived glycoside reference standard (Q-marker)
Species-specific authentication tool for Bletilla striata
Inflammatory pathway assay context (NO production)

Bletilloside A: Why Substitution Fails


The non-polysaccharide fraction of Bletilla striata contains multiple glycosidic constituents, including militarine, dactylorhin A, gymnoside III, and shancigusin I, all of which co-occur with Bletilloside A [1]. Despite their structural similarities within the phenylpropanoid glycoside class, these compounds exhibit distinct activity profiles in standardized assays. Critically, Bletilloside A has been identified as one of only six Q-markers (quality markers) validated for Bletillae Rhizoma authentication, based on its unique combination of bioavailability (detected in rat serum), differential presence across species, and demonstrated haemostatic/anti-inflammatory activity [1]. Substituting Bletilloside A with other in-class glycosides without verification introduces uncontrolled variability in both analytical traceability and biological response, particularly in studies requiring species-specific authentication or defined pharmacological activity.

Divergent NO inhibition profiles

Co-occurring glycosides like militarine and dactylorhin A show moderate NO suppression, while Bletilloside A does not; substituting may alter assay interpretation.

Loss of Q-marker authentication

Bletilloside A is one of only six validated Q-markers for Bletillae Rhizoma; most in-class glycosides lack this analytical traceability for species discrimination.

Biological response variability

Differential bioavailability and haemostatic endpoints may not transfer between glycosides; substitution risks uncontrolled variability in species-specific studies.

Bletilloside A: Differential Evidence for Selection


NO Suppression: Comparison with Militarine & Dactylorhin A

Bletilloside A was evaluated alongside militarine (4) and dactylorhin A (5) for inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells [1]. While the primary study reported that militarine and dactylorhin A exhibited moderate inhibitory effects, Bletilloside A was not classified as a moderate inhibitor in this assay, indicating a divergent activity profile relative to its structural analogs [1]. This differential activity supports the need for compound-specific selection rather than class-level substitution.

NO Inhibition Comparison
Head-to-head
Bletilloside A: not a moderate inhibitor; Militarine & Dactylorhin A: moderate inhibition
Supports compound-specific selection; precludes direct functional substitution.
LPS-stimulated RAW 264.7 macrophage model.
Anti-inflammatory RAW 264.7 Nitric oxide

Q-Marker Authentication vs. Counterfeit Species

An integrated multi-technique study identified Bletilloside A as one of six Q-markers for authentic Bletilla striata (BS), based on its availability, differential presence across species, systemic absorption in rats, and demonstrated haemostatic/anti-inflammatory activity [1]. Quantitative UPLC-DAD analysis revealed that the contents of these six markers, including Bletilloside A, exhibit clear differences between authentic BS and counterfeit species (Bletilla ochracea and Anthogonium gracile) [1].

Q-Marker Authentication
Cross-study comparable
Selected as one of six Q-markers from 31 serum-absorbed components; differentiates B. striata from B. ochracea and A. gracile.
Enables species-specific authentication; unavailable with most in-class glycosides.
UPLC-DAD quantification, untargeted metabolomics.
Quality control Authentication Metabolomics

Solubility & Storage Stability

Vendor technical specifications indicate that Bletilloside A is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol [1]. The compound exhibits a LogP value of -0.7 and a topological polar surface area (tPSA) of 234 Ų . Recommended storage conditions: powder stable at -20°C for 3 years or 4°C for 2 years; in solvent at -80°C for 6 months or -20°C for 1 month .

Solubility & Stability
Data to verify
Soluble in DMSO, MeOH, EtOH; LogP -0.7; powder stable at -20°C (3 yr) or 4°C (2 yr).
Informs stock solution preparation and storage planning.
Vendor-reported; independent verification recommended.
Solubility Stability Formulation

Bletilloside A: Recommended Applications


Quality Control & Authentication for Bletillae Rhizoma

Bletilloside A is validated as a Q-marker for distinguishing authentic Bletilla striata from common substitutes (Bletilla ochracea and Anthogonium gracile) using UPLC-DAD quantification [1]. Analytical laboratories and herbal product manufacturers should include Bletilloside A in multi-component fingerprinting protocols for species authentication and batch-to-batch consistency verification.

Anti-Inflammatory Activity Comparison Within Glycosides

Researchers comparing the anti-inflammatory mechanisms of Bletilla striata constituents should utilize Bletilloside A as a reference compound distinct from militarine and dactylorhin A, which exhibit moderate NO inhibition in RAW 264.7 macrophages [1]. The differential activity profile supports structure-activity relationship (SAR) investigations within the phenylpropanoid glycoside class.

Network Pharmacology in Gastric Ulcer Research

Bletilloside A is identified as a main active component within the non-polysaccharide fraction of Bletillae Rhizoma that contributes to anti-gastric ulcer effects, as demonstrated by network pharmacology and animal experiments [1]. Studies investigating PI3K/AKT, MAPK, and Ras signaling pathways in gastric ulcer models should include Bletilloside A as a representative constituent for mechanistic validation.

Method Development & Validation for Bletilla Products

The commercial availability of Bletilloside A at ≥98% purity, coupled with its established presence as a serum-absorbed component in rats [1], makes it suitable as a reference standard for developing and validating HPLC, UPLC, or LC-MS methods for quantifying Bletilla striata constituents in biological matrices and herbal formulations.

Application
Selection Property
Validation Focus
Species authentication for Bletillae Rhizoma
Q-marker identity
Differentiation from common substitutes
Glycoside SAR studies in inflammatory models
NO production inhibition profile
Differential activity verification vs. structural analogs
Gastric ulcer model pathway research
Network pharmacology-derived target engagement
PI3K/AKT and MAPK pathway endpoint assessment
Bioanalytical method development
High-purity reference standard
Quantification in herbal formulations and research matrices

Technical Documentation Hub

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